rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by its unique cyclobutane ring structure with a methylsulfanyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Methylsulfanyl Ethyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with a methylsulfanyl ethyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted methylsulfanyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The methylsulfanyl group may participate in binding interactions with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- rac-(1r,2r)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
- rac-(1r,2r)-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, trans
Comparison:
- Structural Differences: The position and nature of the substituents on the cyclobutane ring differ among these compounds.
- Chemical Properties: Variations in the substituents lead to differences in reactivity and stability.
- Biological Activity: The unique combination of substituents in rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans may result in distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2763740-80-1 |
---|---|
Molecular Formula |
C7H16ClNS |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.